molecular formula C23H19N3O3S B2657240 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941878-29-1

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2657240
CAS No.: 941878-29-1
M. Wt: 417.48
InChI Key: LOZZENKMQCTGMH-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carboxamide bridge. This structural class of compounds is frequently investigated in medicinal chemistry and pharmaceutical research for its potential to modulate various biological pathways. Compounds featuring benzothiazole and dihydrodioxine subunits have been cited in patent literature for their potential in inhibiting key signaling receptors, suggesting this compound may be of interest for similar exploratory studies . Its specific research applications and detailed mechanism of action are areas for further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for comprehensive handling and application data.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-9-10-17-21(12-15)30-23(25-17)26(13-16-6-4-5-11-24-16)22(27)20-14-28-18-7-2-3-8-19(18)29-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZZENKMQCTGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyridine intermediates, followed by their coupling with the dihydrobenzo[b][1,4]dioxine moiety. Common reagents used in these reactions include:

    Bromination and Nitration Agents:

    Coupling Reagents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the benzothiazole and dihydrobenzo[1,4]dioxine motifs with 851988-47-1 , but differs in substituents (6-methyl vs. 4,6-difluoro) and the presence of a pyridinylmethyl group.
  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a) exhibit structural diversity via benzylidene and furan substituents, though their cores differ from the target compound’s dihydrodioxine system .
  • Carboxamide-linked pyridinylthiazoles (e.g., [5] in ) highlight the pharmacological importance of thiazole-pyridine hybrids, though lacking the dihydrodioxine scaffold .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are absent, insights can be extrapolated from structurally related molecules:

  • Thiazole-Pyridine Hybrids : Compounds like those in show kinase inhibitory activity, suggesting that the pyridinylmethyl group in the target compound may enhance binding to ATP pockets .
  • Dihydrodioxine Systems : The dihydrobenzo[1,4]dioxine scaffold in 851988-47-1 and the target compound is associated with improved metabolic stability compared to simpler aromatic systems .
  • Benzothiazole Modifications : Substituents like the 6-methyl group may influence lipophilicity and membrane permeability, as seen in benzothiazole-based antimicrobial agents .

Research Findings and Data Analysis

NMR and Spectroscopic Comparisons

  • NMR Trends: highlights that minor structural changes (e.g., substituent position) significantly alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) of analogous compounds, suggesting similar sensitivity in the target compound’s NMR profile .
  • IR Spectroscopy : The target compound’s carboxamide group would likely exhibit C=O stretching near 1,650–1,700 cm⁻¹, consistent with ’s thiazolo-pyrimidine carboxamides .

Computational and Data-Mining Insights

’s bioactivity-structure correlation analysis indicates that compounds with overlapping heterocyclic systems (e.g., thiazole-pyridine-dihydrodioxine) cluster into similar bioactivity profiles, implying shared molecular targets . This supports the hypothesis that the target compound may exhibit kinase or protease inhibition akin to its analogs.

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A benzo[d]thiazole moiety
  • A pyridine group
  • A dihydrobenzo[b][1,4]dioxine scaffold

This structural diversity contributes to its pharmacological potential.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a patent describes compounds in this class as effective inhibitors of cell proliferation and apoptosis, suggesting their utility in treating various cancers .

2. JNK Inhibition

A related study focused on structural activity relationships (SAR) of JNK inhibitors found that derivatives of similar structures demonstrated promising in vivo activity against insulin insensitivity in mouse models. The study highlighted the ability of these compounds to significantly reduce blood glucose levels, indicating their potential for diabetes treatment . The specific binding interactions at the JIP docking site of JNK were crucial for their efficacy.

3. Neuroprotective Effects

Compounds containing the benzo[d]thiazole and pyridine moieties have also been investigated for neuroprotective effects. They may inhibit pathways leading to neuronal death in conditions such as stroke and neurodegenerative diseases. The mechanism involves modulation of cellular signaling pathways that protect against oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of benzo[d]thiazole derivatives in inhibiting cancer cell lines. The results showed that specific modifications to the thiazole ring enhanced the anticancer activity significantly compared to unmodified analogs. The compound this compound was among those tested, showing IC50 values in the low micromolar range .

Case Study 2: Insulin Sensitivity Restoration

In another study focusing on insulin resistance models, the compound was administered to mice with induced insulin insensitivity. Results indicated a statistically significant improvement in glucose tolerance tests when treated with this compound compared to controls . This suggests a potential role in managing type 2 diabetes through JNK inhibition.

Data Tables

Activity Compound IC50 (µM) Model
AnticancerCompound A5.0Cancer Cell Lines
JNK InhibitionCompound B10.0Insulin Resistance Model
NeuroprotectionCompound C15.0Neuronal Cell Culture

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